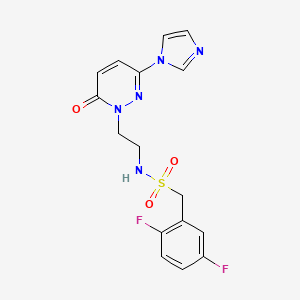

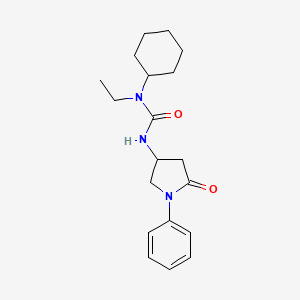

![molecular formula C22H20N4O2 B3012690 N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲氧苯基)-3,5-二甲基苯甲酰胺 CAS No. 862810-68-2](/img/structure/B3012690.png)

N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲氧苯基)-3,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide is a derivative of imidazo[1,2-a]pyrimidine, a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyrimidines are known for their diverse biological activities, including anticancer properties, as demonstrated by related compounds in the literature . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis, structure, and biological activity of similar compounds.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a chlorothieno[3,2-d]pyrimidin-4-yl derivative involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared through a series of reactions including condensation with urea, chlorination, and further condensation . Another example is the construction of benzo[4,5]imidazo[1,2-a]pyrimidines through a one-pot, three-component cascade reaction using N,N-dimethylformamide as a one-carbon source . These methods highlight the complexity and creativity in synthesizing imidazo[1,2-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of a fused imidazole and pyrimidine ring system. The crystal structure of a related compound was determined to belong to the tetragonal system, with specific bond lengths and angles that can be optimized using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic properties of these molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups, methoxy substituents, and other functional groups allows for further chemical modifications, which can be used to tailor the compounds for specific biological activities or to improve their physicochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The fluorescent properties of some derivatives have been investigated, with quantum yields and absorption/emission maxima reported, indicating potential applications in optical materials or as fluorescent probes . The biological activity of these compounds, such as their inotropic effects, is also a significant aspect of their chemical properties, as it relates to their potential therapeutic applications .

科学研究应用

用于成像的放射性标记血管紧张素 II 拮抗剂

类似于查询化学品的化合物已被开发为放射性标记的非肽血管紧张素 II 拮抗剂,可用于成像血管紧张素 II、AT1 受体。例如,[11C]L-159,884 和 [11C]L-162,574 是 AT1 受体的有效且选择性的配体,通过 C-11 甲基化制备,展示了在医学成像和诊断应用中的效用 (哈米尔等人,1996)。

结构分析

咪唑并[1,2-a]吡啶衍生物已对其结构特性进行了分析,包括晶体结构和赫希菲尔德表面分析。此类研究提供了对这些化合物的分子构象和潜在相互作用的见解,有助于设计新材料或药物 (达纳拉克希米等人,2018)。

光学性质和材料科学

咪唑并[1,5-a]吡啶衍生物已被合成并分析了它们的光学性质。这些化合物显示出显着的斯托克斯位移范围和量子产率,使其适用于发光材料。此类材料在低成本照明和显示技术中具有应用 (沃尔皮等人,2017)。

抗肿瘤潜力

硒代咪唑并[1,2-a]吡啶已被设计和合成,并对乳腺癌细胞具有有希望的活性。这些化合物抑制细胞增殖并诱导细胞凋亡,展示了在癌症化疗中的潜在治疗应用 (阿尔梅达等人,2018)。

化学解毒

咪唑并[1,2-a]吡啶/嘧啶的硒代酯衍生物已被合成并用于 HgCl2 的化学解毒。这项研究突出了此类化合物在环境净化和治疗汞引起的毒性方面的潜在用途 (夏尔马等人,2018)。

未来方向

属性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)21(27)24-18-12-16(5-6-20(18)28-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQNXTCXXUFIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

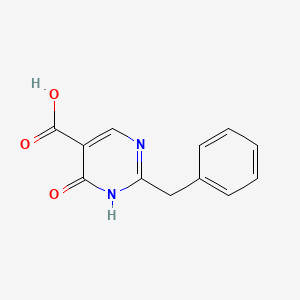

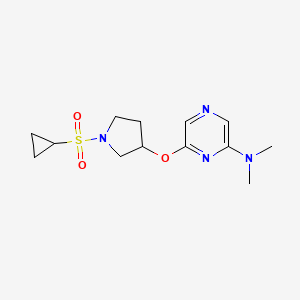

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)

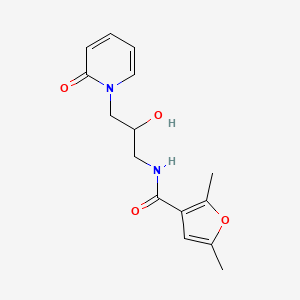

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

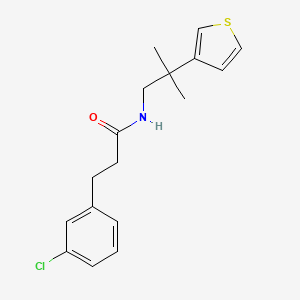

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

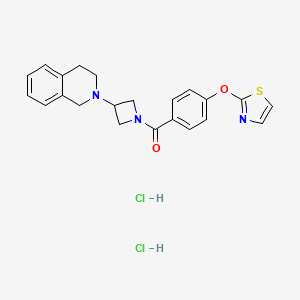

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

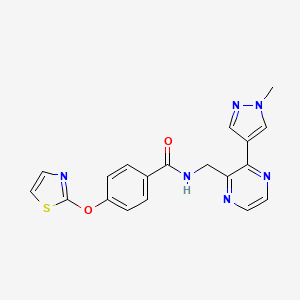

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)